![molecular formula C13H14F2O3S B15303433 {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl}methyl methanesulfonate is a complex organic compound characterized by its unique bicyclic structure This compound features a bicyclo[111]pentane core with a phenyl group and two fluorine atoms attached to one of the bridgehead carbons, and a methanesulfonate ester group attached to the other bridgehead carbon
Méthodes De Préparation
The synthesis of {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction involving a suitable diene and a carbene precursor.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Methanesulfonate ester formation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate undergoes various chemical reactions, including:
Substitution reactions: The methanesulfonate ester group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding amides, thioethers, or ethers.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the methanesulfonate ester group can yield the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and methanesulfonic acid.
Common reagents used in these reactions include nucleophiles (e.g., sodium azide, potassium thiolate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Applications De Recherche Scientifique
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the introduction of the bicyclo[1.1.1]pentane motif in drug design.
Biology: The compound’s unique structure and reactivity make it a valuable tool in studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and high-performance coatings.
Mécanisme D'action
The mechanism of action of {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule, which can improve its selectivity and potency. The methanesulfonate ester group can undergo hydrolysis or substitution reactions, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate can be compared with other similar compounds, such as:
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane: Lacks the methanesulfonate ester group, resulting in different reactivity and applications.
3-Phenylbicyclo[1.1.1]pentane-1-yl methanesulfonate: Lacks fluorine atoms, which affects its chemical properties and biological activity.
2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate: Contains a methyl group instead of a phenyl group, leading to different steric and electronic effects.
The uniqueness of {2,2-Difluoro-3-phenylbicyclo[11
Propriétés
Formule moléculaire |
C13H14F2O3S |
|---|---|
Poids moléculaire |
288.31 g/mol |
Nom IUPAC |
(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methyl methanesulfonate |
InChI |
InChI=1S/C13H14F2O3S/c1-19(16,17)18-9-11-7-12(8-11,13(11,14)15)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clé InChI |
PXGVISTZXRCCFQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


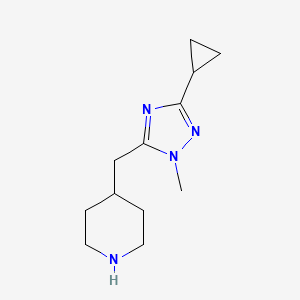
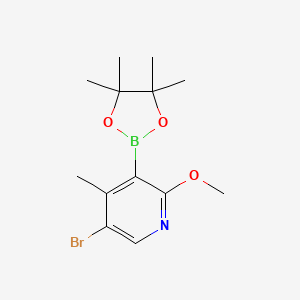
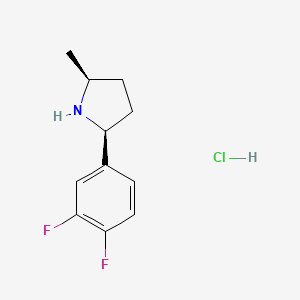
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)





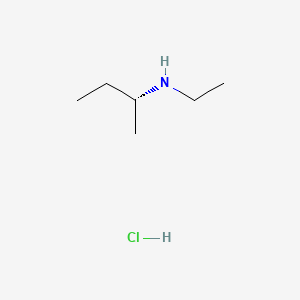


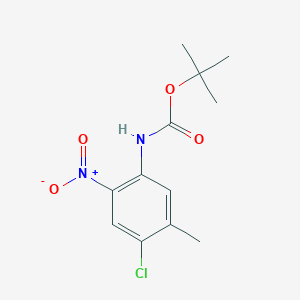
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
